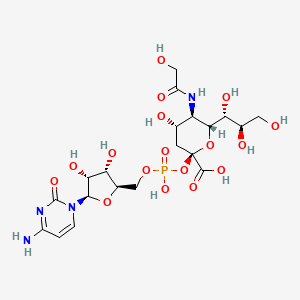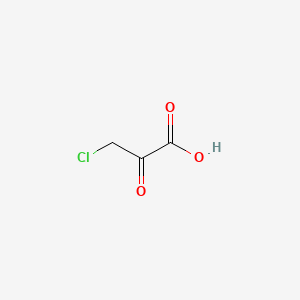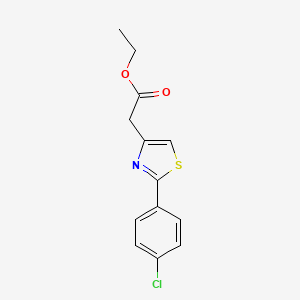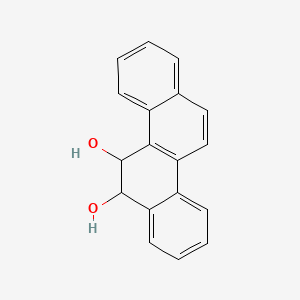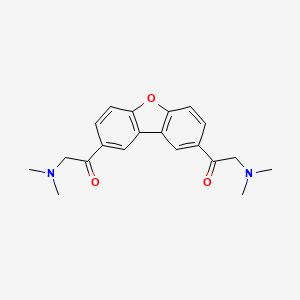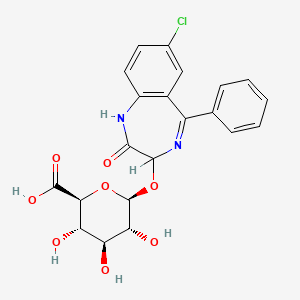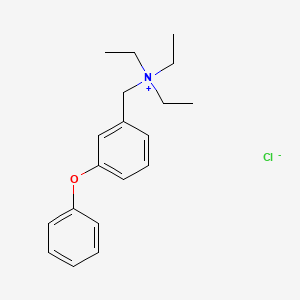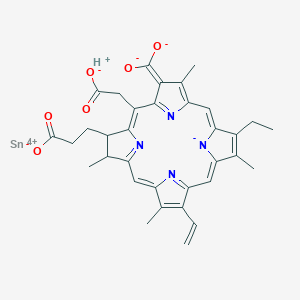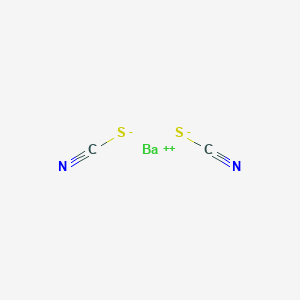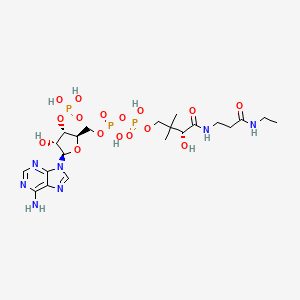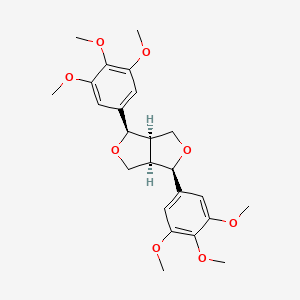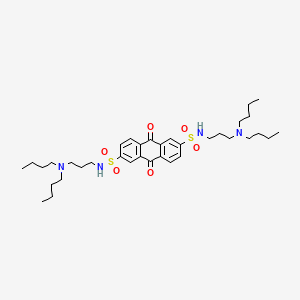
N,N'-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dibutylamino groups and anthracenedisulfonamide moieties. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Anthracenedisulfonamide Core: The synthesis begins with the preparation of the anthracenedisulfonamide core. This can be achieved by reacting anthracene with chlorosulfonic acid to introduce sulfonamide groups at the 2 and 6 positions of the anthracene ring.
Introduction of Dibutylamino Groups: The next step involves the introduction of dibutylamino groups. This can be accomplished by reacting the anthracenedisulfonamide intermediate with 3-(dibutylamino)propylamine under appropriate conditions, such as in the presence of a base like triethylamine.
Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of N,N’-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The dibutylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Applications De Recherche Scientifique
N,N’-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It may be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N’-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride involves its interaction with specific molecular targets. The dibutylamino groups may facilitate binding to proteins or enzymes, while the anthracenedisulfonamide core can participate in various chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(3-(dimethylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide
- N,N’-Bis(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide
Uniqueness
N,N’-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride is unique due to the presence of dibutylamino groups, which impart distinct chemical properties and reactivity compared to its dimethylamino and diethylamino analogs. These differences can influence the compound’s solubility, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Propriétés
IUPAC Name |
2-N,6-N-bis[3-(dibutylamino)propyl]-9,10-dioxoanthracene-2,6-disulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56N4O6S2/c1-5-9-21-39(22-10-6-2)25-13-19-37-47(43,44)29-15-17-31-33(27-29)35(41)32-18-16-30(28-34(32)36(31)42)48(45,46)38-20-14-26-40(23-11-7-3)24-12-8-4/h15-18,27-28,37-38H,5-14,19-26H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPBGAPBUUSEJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)NCCCN(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56N4O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980968 |
Source


|
| Record name | N~2~,N~6~-Bis[3-(dibutylamino)propyl]-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
705.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63908-20-3 |
Source


|
| Record name | Rmi 9576DA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063908203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~,N~6~-Bis[3-(dibutylamino)propyl]-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
